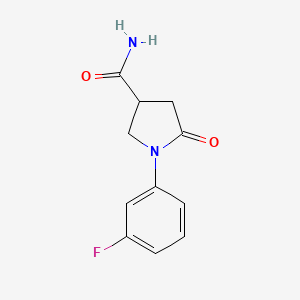
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is a chemical compound that belongs to the family of pyranones. It is a heterocyclic organic compound that has a wide range of applications in scientific research. This compound is synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in cell division and proliferation. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as thymidylate synthase, which are involved in DNA synthesis. This, in turn, leads to the inhibition of cell division and proliferation. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress.
Advantages and Limitations for Lab Experiments
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, which makes it an attractive option for researchers on a tight budget. However, there are also some limitations to its use in lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine. One area of research is the development of pyranone-based ligands for use in medicinal chemistry. These ligands have potential applications in the treatment of a variety of diseases, including cancer. Another area of research is the study of the mechanism of action of N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine. This will help to further our understanding of how this compound inhibits the growth of cancer cells and may lead to the development of more effective cancer treatments. Finally, there is a need for more research on the advantages and limitations of using N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine in lab experiments. This will help to determine the optimal conditions for using this compound in various experimental settings.
Synthesis Methods
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine is synthesized using a variety of methods. One of the most common methods is the reaction of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione with ethyl glycinate hydrochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine as the final product.
Scientific Research Applications
N-(3-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-beta-alanine has a wide range of applications in scientific research. It is used as a building block in the synthesis of a variety of compounds, such as pyranone-based ligands, which have potential applications in medicinal chemistry. This compound has also been studied for its potential as an antitumor agent and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
3-[(3-acetyl-6-methyl-2-oxopyran-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6-5-8(12-4-3-9(14)15)10(7(2)13)11(16)17-6/h5,12H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZMQLCTOUZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6126329.png)
![(2-fluoro-4-biphenylyl)[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6126332.png)
![isopropyl 2-[(2-chloro-4-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6126338.png)

![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126359.png)
![N-[(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B6126365.png)


![3-{[(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6126394.png)
![(2E)-N-{[7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B6126403.png)
![4-benzyl-3-{2-[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6126412.png)
![5-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6126418.png)
![2-(4-chlorophenyl)-N'-[(2-methyl-3-furoyl)oxy]ethanimidamide](/img/structure/B6126424.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-furamide](/img/structure/B6126429.png)